molecular formula C15H20O3 B1253678 8-Epiinuviscolide

8-Epiinuviscolide

Cat. No. B1253678
M. Wt: 248.32 g/mol
InChI Key: GTYUWNQOOLJZBM-FTQJZPFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-epiinuviscolide is a sesquiterpene lactone that is the C-8 epimer of inuviscolide. It has been isolated from the aerial parts of Inula hupehensis. It has a role as an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, an organic heterotricyclic compound, a sesquiterpene lactone and a tertiary alcohol.

Scientific Research Applications

Clinical Pharmacology in Mental Health

8-Epiinuviscolide has been studied in the context of mental health, specifically its clinical pharmacology in depression and schizophrenia. Researchers focused on various aspects like dosage form, pharmacokinetics, and pharmacodynamics to understand its efficacy and physiological effects in these disease states (Catlin, Gorelick, & Gerner, 1982).

Dermatological Applications

In dermatology, 8-Epiinuviscolide has been evaluated for its role in treatments like extracorporeal photochemotherapy, specifically for conditions such as cutaneous T-cell lymphoma and rheumatoid arthritis. The research emphasized its effectiveness and potential benefits in achieving constant drug levels and reducing side effects (Knobler et al., 1993).

Anti-Malaria Treatment

The compound has also been investigated in the treatment of latent malaria, where its technical genesis and application offer insights into scientific, clinical, and public health realms. The research traced the history and potential of 8-aminoquinolines in treating endemic malaria (Baird, 2019).

Cancer Research

In the field of cancer research, 8-Epiinuviscolide derivatives have been studied for their role in enhancing the cytotoxicity of anticancer drugs. The focus has been on mechanisms like reactive oxygen species production and modulation of drug resistance pathways in cancer cells (Lo, 2012).

Renal Injury and Free Radical Damage

Research has also explored 8-Epiinuviscolide's role in renal injury and its interaction with thromboxane A2 receptors. This insight is significant for understanding the compound's effect in conditions induced by lipid peroxidation (Takahashi et al., 1992).

Molecular Epidemiology in Cancer

The application of 8-Epiinuviscolide has been discussed in the context of molecular epidemiology, particularly in assessing cancer risks from environmental carcinogens. This research angle provides valuable insights into the compound's role in cancer risk assessment and prevention strategies (Wogan, 1992).

Phytoestrogen Research

Investigations into 8-Epiinuviscolide's pharmacokinetics and endocrine effects highlight its potential as a phytoestrogen. This line of research is particularly relevant for understanding the compound's impact on postmenopausal women and its potential as an alternative to traditional hormone replacement therapies (Rad et al., 2006).

Gene Therapy Development

The compound's role in the development of gene therapy is also noteworthy. Studies have focused on in vivo applications of electroporative gene delivery, where 8-Epiinuviscolide could play a role in enhancing the transfer of DNA into cells, thus aiding in gene therapy research (Somiari et al., 2000).

properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13-,15-/m1/s1

InChI Key

GTYUWNQOOLJZBM-FTQJZPFOSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O

Canonical SMILES

CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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